Cas no 101-74-6 (Phenol,4-[[4-(phenylamino)phenyl]amino]-)

Phenol,4-[[4-(phenylamino)phenyl]amino]- structure
101-74-6 structure
Product Name:Phenol,4-[[4-(phenylamino)phenyl]amino]-
CAS No:101-74-6
MF:C18H16N2O
MW:276.332444190979
CID:220521
PubChem ID:66871
Update Time:2025-04-19

Phenol,4-[[4-(phenylamino)phenyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[[4-(phenylamino)phenyl]amino]-
    • p-(p-anilinoanilino)phenol
    • 4-((4-(Phenylamino)phenyl)amino)phenol
    • 4-{[4-(phenylamino)phenyl]amino}phenol
    • Phenol, 4-((4-(phenylamino)phenyl)amino)-
    • 4-(4-Anilinoanilino)phenol
    • 4-[[4-(Phenylamino)phenyl]amino]phenol
    • 4-[[4-(phenylamino)phenyl]amino]-Phenol
    • N-(4-Hydroxyphenyl)-N''-phenyl-p-phenylenediamine
    • 4-[4-(anilino)anilino]phenol
    • NS00023082
    • EINECS 202-971-8
    • UK5KTY99EQ
    • 101-74-6
    • DTXSID6059237
    • Phenol, 4-[[4-(phenylamino)phenyl]amino]-
    • Phenol, p-(p-anilinoanilino)-
    • SCHEMBL585745
    • Inchi: 1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H
    • InChI Key: JWKZWDVKRDSMLD-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)NC1C=CC(=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 276.12638
  • Monoisotopic Mass: 276.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.3Ų
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing

Experimental Properties

  • PSA: 44.29

Phenol,4-[[4-(phenylamino)phenyl]amino]- Related Literature

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